molecular formula C10H14N2O2 B13107053 5-Pentylpyrimidine-2-carboxylic acid CAS No. 72790-10-4

5-Pentylpyrimidine-2-carboxylic acid

Cat. No.: B13107053
CAS No.: 72790-10-4
M. Wt: 194.23 g/mol
InChI Key: PCNWRNZRSGAERK-UHFFFAOYSA-N
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Description

5-Pentylpyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by a pentyl group attached to the fifth position of the pyrimidine ring and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-pentylpyrimidine-2-carboxylic acid can be achieved through several methods. One common approach involves the hydrolysis of 5-pentyl-2-cyanopyrimidines and the oxidation of 5-pentyl-2-styrylpyrimidines under phase-transfer catalysis conditions . Another method includes the Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a catalytic amount of palladium chloride (PdCl2) and triphenylphosphine (PPh3) in an aqueous sodium carbonate solution .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Pentylpyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The pentyl group or other substituents on the pyrimidine ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2-carboxylic acid derivatives, while reduction can produce pyrimidine-2-methanol derivatives.

Scientific Research Applications

5-Pentylpyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-pentylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 5-Pentylpyrimidine-2-carboxylic acid is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic targets, making it a valuable compound for specific applications.

Properties

CAS No.

72790-10-4

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-pentylpyrimidine-2-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-2-3-4-5-8-6-11-9(10(13)14)12-7-8/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

PCNWRNZRSGAERK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(N=C1)C(=O)O

Origin of Product

United States

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